1-Azido-3,5-dimethyladamantane-d6

CAS No.: 1185104-90-8

Cat. No.: VC3374915

Molecular Formula: C12H19N3

Molecular Weight: 211.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185104-90-8 |

|---|---|

| Molecular Formula | C12H19N3 |

| Molecular Weight | 211.34 g/mol |

| IUPAC Name | (3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane |

| Standard InChI | InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3 |

| Standard InChI Key | YRFQAPSVRBSXEB-QSVQJYFQSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H] |

| SMILES | CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |

| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-Azido-3,5-dimethyladamantane-d6 is precisely identified through several chemical identifiers. The compound is registered with Chemical Abstracts Service (CAS) number 1185104-90-8 and has the systematic chemical name (1r,3R,5S,7r)-1-Azido-3,5-bis(methyl-d3)adamantane, indicating its specific stereochemistry and deuterium labeling pattern . Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters of 1-Azido-3,5-dimethyladamantane-d6

| Parameter | Value |

|---|---|

| Chemical Name | (1r,3R,5S,7r)-1-Azido-3,5-bis(methyl-d3)adamantane |

| CAS Number | 1185104-90-8 |

| Molecular Formula | C₁₂H₁₃D₆N₃ |

| Molecular Weight | 211.3 g/mol |

| Product Category | Amantadine Impurities |

| Country of Origin | India |

Structural Features and Deuteration Pattern

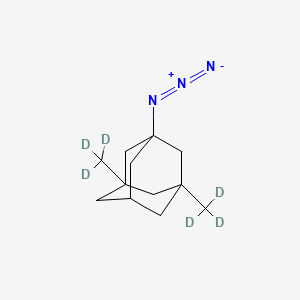

The molecular structure of 1-Azido-3,5-dimethyladamantane-d6 is based on the adamantane scaffold, a rigid tricyclic hydrocarbon with a cage-like structure. The compound features distinctive structural elements:

-

An azido group (-N₃) at position 1 of the adamantane cage

-

Two deuterated methyl groups (-CD₃) at positions 3 and 5

-

Specific stereochemistry indicated by the (1r,3R,5S,7r) notation

The deuteration pattern involves six deuterium atoms, all located on the two methyl groups (three deuterium atoms per methyl group), which is reflected in the "d6" designation in the compound name . This selective deuteration creates a unique mass spectral fingerprint that is beneficial for analytical applications.

Synthesis and Related Compounds

| Component | Role in Synthesis |

|---|---|

| 1-Bromo-3,5-dimethyladamantane (deuterated) | Starting material |

| Sodium azide (NaN₃) | Azide source for nucleophilic substitution |

| Aprotic solvent (e.g., DMF, DMSO) | Reaction medium |

| Elevated temperature | Reaction condition |

Related Adamantane Compounds

Understanding 1-Azido-3,5-dimethyladamantane-d6 benefits from examining related adamantane derivatives. One such compound is 1-acetamido-3,5-dimethyladamantane, which can be synthesized from 1-bromo-3,5-dimethyladamantane with high yields (82-96%) using manganese catalysts such as MnCl₂, MnBr₂, Mn(OAc)₂, Mn(acac)₃, or Mn₂(CO)₁₀ .

The reaction conditions typically involve:

-

Temperature: 120-130°C

-

Duration: 3-4 hours

-

Molar ratio: [1-bromo-3,5-dimethyladamantane]:[acetamide]:[catalyst] = 100:150-200:1-3

-

Solvent-free conditions

Analytical Applications and Pharmaceutical Relevance

Role in Pharmaceutical Quality Control

1-Azido-3,5-dimethyladamantane-d6 serves critical functions in pharmaceutical analytics, particularly in relation to amantadine quality control. The compound is provided with comprehensive characterization data that complies with regulatory guidelines, making it suitable for several important applications :

-

Analytical method development

-

Method validation (AMV)

-

Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)

-

Commercial production monitoring of amantadine

Advantages of Deuterium Labeling

The deuterium labeling in 1-Azido-3,5-dimethyladamantane-d6 provides several analytical advantages:

-

Mass spectrometric differentiation from non-deuterated analogs

-

Use as an internal standard in quantitative analysis

-

Enhanced stability in certain analytical conditions

-

Improved precision in trace analysis of related compounds

Relationship to Amantadine

Amantadine is an antiviral and antiparkinsonian medication with the chemical name 1-adamantanamine. 1-Azido-3,5-dimethyladamantane-d6 is categorized as an "Amantadine Impurity," suggesting its importance in monitoring the purity of amantadine pharmaceutical formulations . The azido group in the compound could represent a potential impurity pathway or a synthetic intermediate in amantadine production processes.

Table 3: Application Areas of 1-Azido-3,5-dimethyladamantane-d6

| Application Area | Specific Use |

|---|---|

| Pharmaceutical QC | Impurity profiling of amantadine |

| Analytical Chemistry | Reference standard for method development |

| Regulatory Compliance | Supporting documentation for ANDA submissions |

| Manufacturing | Quality monitoring in commercial production |

Chemical Properties and Reactivity

Physical and Chemical Characteristics

Although detailed physical property data for 1-Azido-3,5-dimethyladamantane-d6 is limited in the available search results, several properties can be inferred from its structure and similar compounds:

-

Solid state at room temperature (typical for adamantane derivatives)

-

Limited water solubility but soluble in organic solvents

-

Stable under normal storage conditions

-

The azido group (-N₃) introduces potential energy content and specific reactivity

Reactivity of the Azido Functionality

The azido group in 1-Azido-3,5-dimethyladamantane-d6 represents a versatile functional group that can participate in several important reactions:

-

Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

-

Staudinger reduction to form amines

-

Thermal or photochemical decomposition with nitrogen loss

-

Cycloaddition reactions to form various heterocycles

These reaction pathways make 1-Azido-3,5-dimethyladamantane-d6 potentially valuable beyond its analytical applications, possibly serving as a building block for more complex adamantane derivatives with pharmaceutical interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume